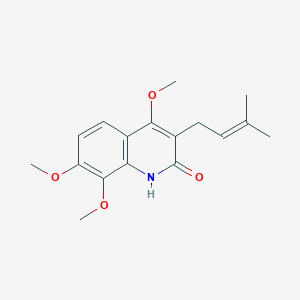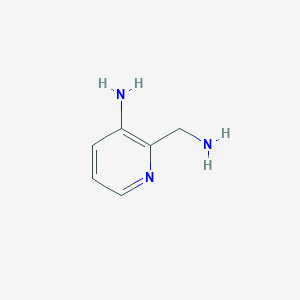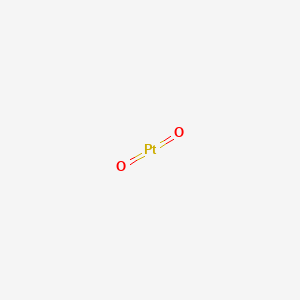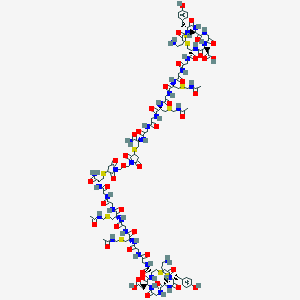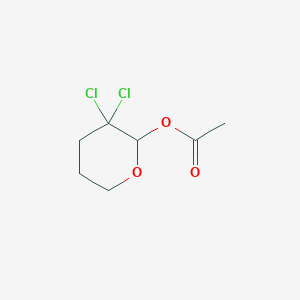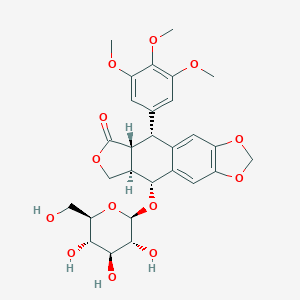
Podophyllotoxine 4-O-glucoside
Vue d'ensemble
Description
Le glucoside de podophyllotoxine est un composé naturel dérivé de la plante podophylle. Il s'agit d'un type de lignane aryltétraline connu pour ses propriétés pharmacologiques significatives, en particulier son activité anticancéreuse . Le glucoside de podophyllotoxine est un dérivé glucoside de la podophyllotoxine, ce qui signifie qu'il possède une molécule de glucose attachée à la structure de la podophyllotoxine. Cette modification peut influencer sa biodisponibilité et sa pharmacocinétique.
Applications De Recherche Scientifique
Podophyllotoxin glucoside has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studies have shown its ability to inhibit cell division, making it a valuable tool in cell biology research.
Medicine: Podophyllotoxin glucoside and its derivatives are being investigated for their anticancer properties.
Industry: It is used in the production of anticancer drugs such as etoposide and teniposide.
Mécanisme D'action
Target of Action
Podophyllotoxin 4-O-glucoside primarily targets tubulin and topoisomerase II . These proteins play crucial roles in cell division and DNA replication, respectively . The compound also targets PLK1, CCDC20, and CDK1 genes, which are key in cell cycle regulation .
Mode of Action
Podophyllotoxin 4-O-glucoside interacts with its targets by binding and inhibiting them . It binds to tubulin, disrupting the formation of the microtubule network, which is essential for cell division . It also binds to topoisomerase II, stabilizing the temporary break caused by the enzyme, leading to DNA/RNA breaks .
Biochemical Pathways
The compound affects the cell cycle, particularly the G2/M phase , by inducing its arrest . It also influences the DNA damage checkpoint pathway by increasing the expression of checkpoint kinase 2 (Chk2) . This leads to downstream effects such as the reduction of proteins associated with epithelial-mesenchymal transition (EMT), including Twist1 .
Pharmacokinetics
It’s known that podophyllotoxin derivatives, including podophyllotoxin 4-o-glucoside, have issues with systemic toxicity, drug resistance, and low bioavailability . These factors significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Podophyllotoxin 4-O-glucoside has significant antitumor activity. It inhibits the migration and invasion of cancer cells, affects the cell cycle, and induces apoptosis . It also has a significant inhibitory effect on tumor growth and metastasis in colorectal cancer (CRC) cells and 5-FU-resistant cells .
Action Environment
The action of Podophyllotoxin 4-O-glucoside can be influenced by various environmental factors. For instance, the compound’s lipophilicity, molecular weight, and the number of rotatable bonds can affect its interaction with the biological environment and thus its efficacy
Safety and Hazards
Orientations Futures
The growing demand for Podophyllotoxin is increasing, and plant sources are proving to be an unreliable option for the future . This explains the exigency of utilizing microbial biotransformation as a considerable approach along with the need for devoted effort towards rationally designing the new generation of the group of Podophyllotoxin .
Analyse Biochimique
Biochemical Properties
Podophyllotoxin 4-O-glucoside, like its parent compound Podophyllotoxin, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Podophyllotoxin 4-O-glucoside has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the migration and invasion of triple-negative breast cancer cells, affect the cell cycle, and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of Podophyllotoxin 4-O-glucoside is complex. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to target tubulin and topoisomerase II, leading to cell cycle arrest and DNA/RNA breaks .
Temporal Effects in Laboratory Settings
The effects of Podophyllotoxin 4-O-glucoside change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Podophyllotoxin 4-O-glucoside vary with different dosages in animal models .
Metabolic Pathways
Podophyllotoxin 4-O-glucoside is involved in several metabolic pathways . It interacts with various enzymes and cofactors .
Transport and Distribution
Podophyllotoxin 4-O-glucoside is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du glucoside de podophyllotoxine implique généralement la glycosylation de la podophyllotoxine. Une méthode courante est l'utilisation de donneurs de glycosyle tels que les trichloroacétimidates ou les thioglycosides en présence d'un catalyseur acide de Lewis comme l'éthérate de trifluorure de bore . La réaction est généralement réalisée dans un solvant anhydre tel que le dichlorométhane à basse température pour éviter la décomposition des réactifs.
Méthodes de production industrielle
La production industrielle du glucoside de podophyllotoxine implique l'extraction de la podophyllotoxine des rhizomes des espèces de Podophyllum, suivie d'une glycosylation. Le processus d'extraction comprend le séchage et le broyage de la matière végétale, suivis d'une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques. L'étape de glycosylation est similaire à la voie de synthèse décrite ci-dessus, mais elle est mise à l'échelle pour la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
Le glucoside de podophyllotoxine peut subir diverses réactions chimiques, notamment:
Oxydation: Il peut être oxydé pour former des dérivés quinoniques.
Réduction: La réduction peut conduire à la formation de dihydropodophyllotoxine glucoside.
Substitution: Des réactions de substitution peuvent se produire sur le cycle aromatique ou la fraction glucose.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés
Oxydation: Dérivés quinoniques.
Réduction: Dihydropodophyllotoxine glucoside.
Substitution: Dérivés halogénés ou nitrés de glucoside de podophyllotoxine.
Applications de la recherche scientifique
Le glucoside de podophyllotoxine a une large gamme d'applications de recherche scientifique:
Chimie: Il est utilisé comme matière première pour la synthèse de divers dérivés ayant des activités pharmacologiques potentielles.
Biologie: Des études ont montré sa capacité à inhiber la division cellulaire, ce qui en fait un outil précieux dans la recherche en biologie cellulaire.
Médecine: Le glucoside de podophyllotoxine et ses dérivés sont étudiés pour leurs propriétés anticancéreuses.
Industrie: Il est utilisé dans la production de médicaments anticancéreux tels que l'étoposide et la téniposide.
Mécanisme d'action
Le glucoside de podophyllotoxine exerce ses effets principalement en ciblant la tubuline et la topoisomérase II. Il se lie à la tubuline, inhibant sa polymérisation en microtubules, ce qui conduit à l'arrêt du cycle cellulaire en phase G2/M. De plus, il inhibe la topoisomérase II, une enzyme essentielle à la réplication et à la transcription de l'ADN, conduisant à des dommages à l'ADN et à l'apoptose . Les voies moléculaires impliquées comprennent l'activation de p53 et l'inhibition de PLK1 et CDK1 .
Comparaison Avec Des Composés Similaires
Le glucoside de podophyllotoxine est unique en raison de sa fraction glycoside, qui peut améliorer sa solubilité et sa biodisponibilité par rapport à la podophyllotoxine. Des composés similaires comprennent:
Etoposide: Un dérivé semi-synthétique de la podophyllotoxine utilisé comme agent chimiothérapeutique.
Teniposide: Un autre dérivé semi-synthétique avec des utilisations similaires.
4β-triazolyl-glucosides de podophyllotoxine: Ces dérivés ont montré une bonne activité anticancéreuse et sont étudiés pour leurs applications thérapeutiques potentielles.
Le glucoside de podophyllotoxine se distingue par sa structure unique et le potentiel de modification pour améliorer ses propriétés pharmacologiques.
Propriétés
IUPAC Name |
5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJTGLCCSFGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936999 | |
| Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16481-54-2 | |
| Record name | Podophyllotoxin glucoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Oxo-9-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


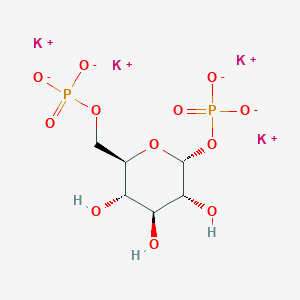

![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
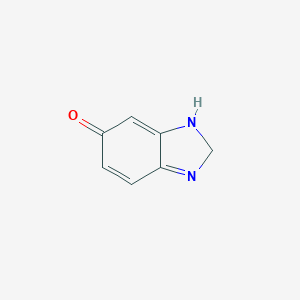

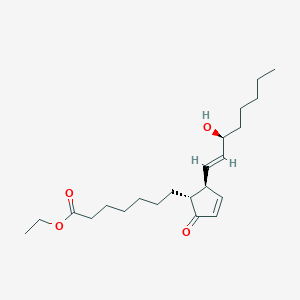
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
